

Application Note: Comprehensive Biological Profiling of 2-(4-Fluorophenyl)piperazine

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)piperazine
dihydrochloride

CAS No.: 65709-34-4

Cat. No.: B1443791

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Introduction & Scope

This Application Note provides a rigorous methodology for assessing the biological effects of 2-(4-Fluorophenyl)piperazine (2-(4-FPP)).

Critical Structural Distinction: Researchers must distinguish 2-(4-FPP) from its structural isomer, 1-(4-fluorophenyl)piperazine (pFPP). While pFPP is a known psychoactive substance acting primarily as a serotonin releaser, 2-(4-FPP) is a C-substituted piperazine. The introduction of the 4-fluorophenyl group at the carbon-2 position creates a chiral center, generating two enantiomers (

and

). This structural modification significantly alters the vector of the aromatic ring, influencing receptor docking geometry and metabolic stability compared to

-substituted analogs.

2-(4-FPP) serves primarily as a privileged scaffold in medicinal chemistry, often utilized to improve metabolic stability (via fluorine substitution) or to introduce conformational restriction in peptidomimetics and monoamine receptor ligands.

Core Assessment Objectives

- Chiral Purity Verification: Essential due to the asymmetric C2 carbon.
- Pharmacodynamic Profiling: Affinity determination for 5-HT receptor subtypes and monoamine transporters.
- Metabolic Stability: Assessment of intrinsic clearance in liver microsomes.
- Cytotoxicity: Safety profiling in hepatic and neuronal cell lines.

Phase I: Physicochemical & In Silico Profiling

Before initiating wet-lab assays, the compound must undergo rigorous quality control and property prediction. The C2-substitution impacts basicity (pKa) and lipophilicity (LogP) differently than N1-substitution.

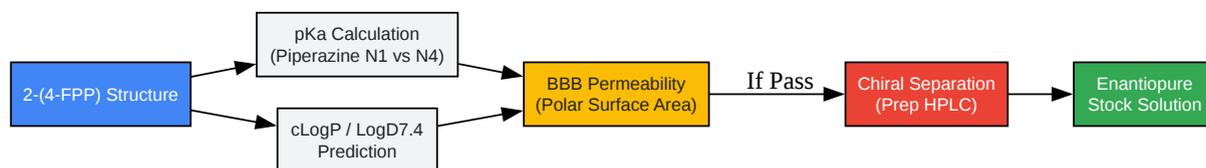
Chiral Separation Protocol

Biological activity often resides predominantly in one enantiomer. Racemic assessment can mask potency or toxicity.

- Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.
- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
- Detection: UV at 254 nm.
- Acceptance Criteria: Enantiomeric Excess () > 98%.

In Silico Prediction Workflow

We utilize a computed workflow to predict "drug-likeness" and blood-brain barrier (BBB) permeability.



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Figure 1: Pre-assay physicochemical profiling and purification workflow.

Phase II: In Vitro Receptor Binding (Pharmacodynamics)

Piperazine derivatives predominantly interact with the serotonergic (5-HT) and dopaminergic (DA) systems. The 2-substitution pattern often favors 5-HT₂ receptor subtypes.

Radioligand Binding Assay: 5-HT_{2A} & 5-HT_{2C}

This assay determines the affinity (

) of 2-(4-FPP) by displacing a known radiolabeled antagonist.

Materials:

- Receptor Source: HEK-293 cells stably expressing human 5-HT_{2A} or 5-HT_{2C}.
- Radioligand: `ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">`
 - Ketanserin (for 5-HT_{2A}) or
 - Mesulergine (for 5-HT_{2C}).
- Assay Buffer: 50 mM Tris-HCl, 5 mM
, 0.1% Ascorbic Acid, pH 7.4.

Protocol:

- Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 for 20 min. Resuspend pellet to 20 g protein/well.
 - Incubation: In a 96-well plate, combine:
 - 50 L Membrane suspension.
 - 25 L Radioligand (final conc. ~).
 - 25 L Test Compound (2-(4-FPP)) at increasing concentrations (M to M).
 - Non-specific binding (NSB) defined by 10 M Mianserin.
 - Equilibrium: Incubate for 60 minutes at 37°C.
 - Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
 - Quantification: Liquid scintillation counting.
- Data Analysis: Calculate using non-linear regression. Convert to inhibitory constant () using the Cheng-Prusoff equation:

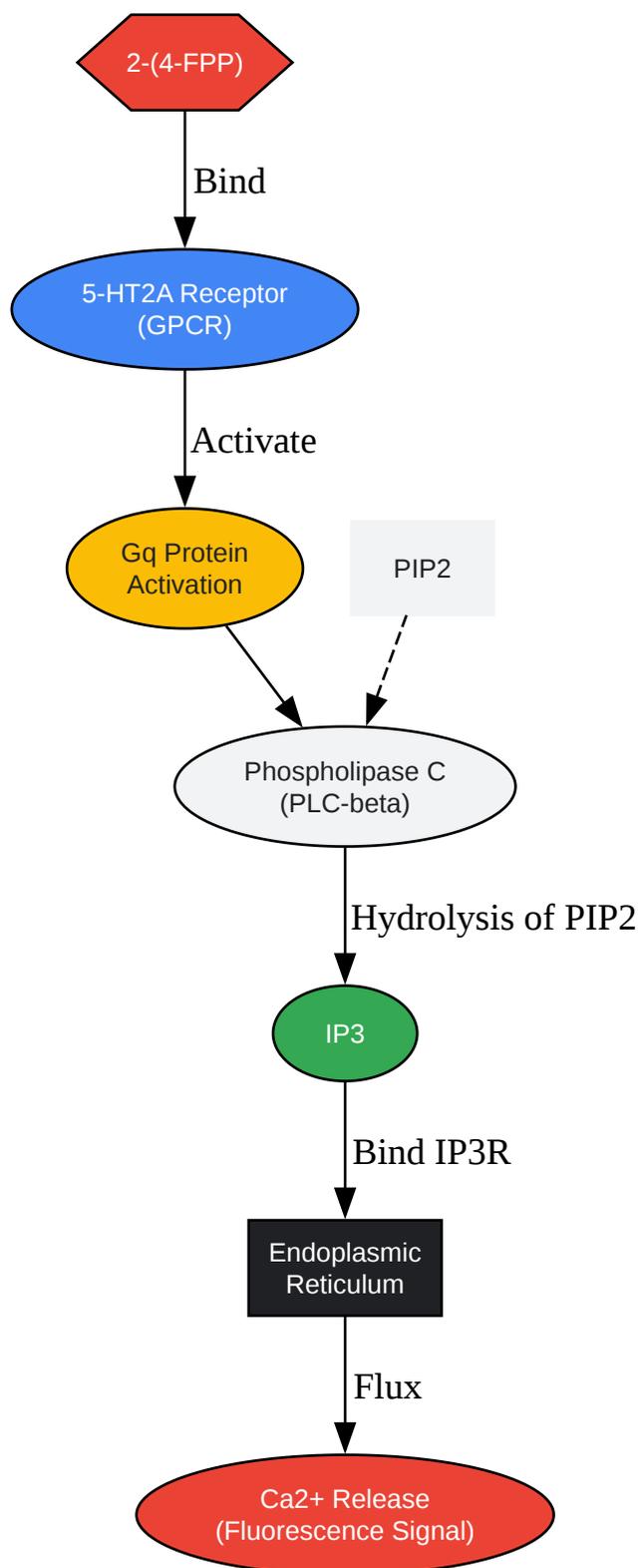
Where

is radioligand concentration and

is its dissociation constant.

Functional Assay: Intracellular Calcium Flux ()

Binding does not equal function. We must determine if 2-(4-FPP) acts as an agonist (activates receptor) or antagonist (blocks receptor).



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Figure 2: Gq-coupled signaling pathway utilized in Calcium Flux functional assays.

Protocol:

- Load CHO-K1 cells expressing 5-HT_{2A} with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min.
- Inject 2-(4-FPP).
- Measure fluorescence intensity () via FLIPR (Fluorometric Imaging Plate Reader).
- Interpretation: An increase in fluorescence indicates agonism. If no signal, pre-incubate with 2-(4-FPP) then add Serotonin (EC₈₀) to test for antagonism (signal reduction).

Phase III: ADME & Metabolic Stability

The 4-fluorine substitution is strategically placed to block metabolic oxidation at the para position of the phenyl ring. However, the piperazine ring itself remains susceptible to N-oxidation or ring opening.

Microsomal Stability Assay

Objective: Determine intrinsic clearance (

) and half-life (

).

Reagents:

- Pooled Human/Rat Liver Microsomes (HLM/RLM) (0.5 mg/mL protein).
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

Procedure:

- Pre-incubation: Mix microsomes and 2-(4-FPP) (1 M final) in phosphate buffer (pH 7.4) at 37°C for 5 min.

- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: Remove aliquots at
min.
- Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Data Output: Plot

vs. time. The slope

determines

:

Parameter	High Stability	Moderate Stability	Low Stability
(min)	> 60	30 - 60	< 30
(L/min/mg)	< 10	10 - 50	> 50

Phase IV: Cytotoxicity Profiling

To ensure the compound acts as a specific probe/drug and not a general toxin, cytotoxicity must be ruled out at pharmacological concentrations.

Cell Lines:

- HepG2: Hepatocellular carcinoma (Liver toxicity proxy).[\[1\]](#)
- SH-SY5Y: Neuroblastoma (Neuronal toxicity proxy).

Protocol (MTT Assay):

- Seed cells at

cells/well in 96-well plates. Incubate 24h.
- Treat with 2-(4-FPP) (0.1

M to 100

M) for 48 hours.
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h.
- Solubilize formazan crystals with DMSO.
- Read Absorbance at 570 nm.

Safety Threshold:

should be

higher than the receptor binding

References

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